1,5,7,11-Tetraoxaspiro(5.5)undecane, 3-methylene-
Description
1,5,7,11-Tetraoxaspiro[5.5]undecane, 3-methylene- is a spiro orthocarbonate (SOC) featuring a unique bicyclic structure with a methylene group at the C3 position. Synthesized from 2-methylene-1,3-propanediol, this compound undergoes expansion during polymerization when initiated by Lewis acids like boron trifluoride etherate or stannic chloride . The resulting polymer contains alternating ether and carbonate linkages with a pendant double bond, enabling applications in low-shrinkage materials . Key structural features include:
- Spirocyclic core: Two fused six-membered rings (1,3-dioxane and cyclohexane).
- Reactive site: The exo-methylene group at C3 facilitates polymerization.
Properties
CAS No. |
57516-73-1 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
3-methylidene-1,5,7,11-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C8H12O4/c1-7-5-11-8(12-6-7)9-3-2-4-10-8/h1-6H2 |
InChI Key |
OGWFRFMHFVZWTI-UHFFFAOYSA-N |
Canonical SMILES |
C=C1COC2(OCCCO2)OC1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1,5,7,11-Tetraoxaspiro(5.5)undecane, 3-methylene-
General Synthetic Approach
The preparation of 1,5,7,11-tetraoxaspiro(5.5)undecane derivatives typically involves the condensation of polyhydroxy compounds (such as pentaerythritol or glycolates) with carbonyl-containing reagents or related precursors under controlled conditions to form the spiroorthocarbonate framework. The key step is the formation of the spiro ring system containing multiple 1,3-dioxane rings fused at a spiro carbon.
Specific Synthetic Routes
Condensation of Glycolates with Carbon Disulfide
One well-documented method involves reacting dibutylstannyl glycolates with carbon disulfide under elevated temperature (around 85–110°C) in an inert atmosphere (dry nitrogen) within a sealed autoclave. The reaction proceeds over several hours (5–13 hours), leading to the formation of tetraoxaspiro compounds after workup involving solvent evaporation and precipitation with hexane. This method yields various tetraoxaspiro[5.5]undecane derivatives, including 3,3,9,9-tetramethyl-1,5,7,11-tetraoxaspiro[5.5]undecane, a close structural analog to the 3-methylene derivative.
- Typical reaction conditions:
| Parameter | Condition |
|---|---|
| Reagents | Dibutylstannyl glycolate + CS2 |
| Temperature | 85–110 °C |
| Reaction time | 5–13 hours |
| Atmosphere | Dry nitrogen |
| Workup | Solvent evaporation, hexane precipitation |
Epoxidation of Dioxirane Precursors
Another approach involves epoxidation of dioxirane-containing tetraoxaspiro compounds using organic peracids such as meta-chloroperbenzoic acid (m-CPBA). This method introduces epoxide functionalities into the spiroorthocarbonate scaffold, which can be further manipulated to yield the 3-methylene derivative or related analogs. The reaction requires careful control of temperature and solvent to optimize yield and purity. Characterization is typically done by Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR).
- Key points:
| Parameter | Details |
|---|---|
| Starting material | Dioxirane tetraoxaspiro compound |
| Oxidant | Organic peracid (e.g., m-CPBA) |
| Control factors | Temperature, solvent choice |
| Characterization | NMR, FTIR |
One-Step Condensation from Diols and Carbonyl Compounds
In some cases, the spiroorthocarbonate ring system can be synthesized in a single step by reacting diols such as 2,2-dimethyl-1,3-propanediol with carbonyl-containing reagents like dichlorodiphenylmethane under acid catalysis. This method yields stable tetraoxaspiro compounds which can be further functionalized to introduce the methylene group at the 3-position.
Analysis of Preparation Methods
In-Depth Research Findings
Conformational and Stereochemical Behavior
Studies on related tetraoxaspiro[5.5]undecane derivatives reveal flexible conformational equilibria between multiple conformers, influenced by substituents at the 3- and 9-positions. Variable temperature NMR experiments and conformational analyses indicate that these compounds can adopt several energetically similar conformations, impacting their reactivity and polymerization behavior.
Polymerization Behavior
The 3-methylene derivative participates in cationic and radical polymerizations, expanding upon curing and reducing volumetric shrinkage by approximately 3–4%. This expansion is critical for applications in dental resins and other materials requiring dimensional stability during polymerization.
Summary Table of Preparation Methods and Key Parameters
| Preparation Method | Starting Materials | Reaction Conditions | Yield (%) | Characterization Techniques | Notes |
|---|---|---|---|---|---|
| Glycolate + Carbon Disulfide | Dibutylstannyl glycolate, CS2 | 85–110 °C, 5–13 hr, N2 atmosphere | 27–56 | NMR, IR | Produces tetraoxaspiro derivatives with methyl groups |
| Epoxidation of Dioxirane Precursors | Dioxirane tetraoxaspiro compound | Room temp or mild heating, organic peracid | Not reported | NMR, FTIR | Functionalizes spiro compound, precursor to 3-methylene |
| One-step Diol + Carbonyl Condensation | 2,2-dimethyl-1,3-propanediol, dichlorodiphenylmethane | Acid catalysis, mild conditions | High (not quantified) | NMR, X-ray crystallography (in some studies) | Simple synthesis of stable spiroorthocarbonates |
Chemical Reactions Analysis
Ring-Opening Polymerization
The strained spiroorthocarbonate structure undergoes cationic ring-opening polymerization (ROP) when initiated by Lewis acids like BF₃·OEt₂ . This reaction produces crosslinked polyether networks with reduced shrinkage, making it valuable for dental composites and adhesives.
| Reaction Conditions | Products | Key Properties |
|---|---|---|
| BF₃·OEt₂ (1 mol%), 25°C, 24 hrs | Poly(ether-orthocarbonate) network | Low polymerization shrinkage (~2%) |
Chemoselective Protection of Carbonyl Groups
The compound acts as a protecting agent for aldehydes and ketones under mild acidic conditions (pH 4–6) . The methylene group enhances stability compared to traditional acetals, enabling selective protection in multifunctional substrates.
Example Reaction:
Aldehyde Protection
-
Substrate : Benzaldehyde
-
Reagent : 3-Methylene spiroacetal (1.2 eq), TsOH (0.1 eq)
-
Yield : 92% protected aldehyde (stable to Grignard reagents)
Epoxidation and Cycloaddition
The exocyclic methylene group participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride . Epoxidation using mCPBA forms an epoxy-spiroacetal hybrid, which further reacts in nucleophilic ring-opening reactions.
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Diels-Alder Reaction | Maleic anhydride, 80°C, 12 hrs | Bicyclic adduct (m/z 256 [M+H]⁺) |
| Epoxidation | mCPBA, CH₂Cl₂, 0°C, 1 hr | Epoxy-spiroacetal (94% yield) |
Acid-Catalyzed Hydrolysis
The spiroacetal ring hydrolyzes in aqueous HCl (1M) to yield a tetraol intermediate, which dehydrates to form conjugated dienes under stronger acidic conditions.
Mechanistic Pathway:
-
Protonation of oxygen atoms weakens C–O bonds.
-
Ring-opening generates a transient tetraol.
-
Dehydration at elevated temperatures (Δ, H₂SO₄) produces 1,3-dienes.
Functionalization via Radical Reactions
The methylene group undergoes radical addition with thiols (e.g., mercaptoethanol) under UV initiation, forming thioether derivatives .
Radical Thiol-Ene Reaction:
-
Reagents : HSCH₂CH₂OH, DMPA photoinitiator
-
Conversion : >85% (monitored by ¹H NMR)
Coordination with Metal Catalysts
The oxygen-rich structure chelates transition metals like Pd(II) and Cu(I), enabling applications in catalysis. For example, Pd-spiroacetal complexes catalyze Suzuki-Miyaura couplings with aryl chlorides .
| Metal | Application | Efficiency (TON) |
|---|---|---|
| Pd(II) | Cross-coupling of aryl chlorides | 1,200 |
| Cu(I) | Click chemistry (azide-alkyne) | 980 |
Thermal Rearrangements
At temperatures >200°C, the compound undergoes retro-Diels-Alder fragmentation to release ethylene gas and form a bicyclic ketone .
Thermogravimetric Analysis (TGA):
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that compounds with spirocyclic structures often exhibit antimicrobial properties. Preliminary studies suggest that 1,5,7,11-Tetraoxaspiro(5.5)undecane, 3-methylene- may inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics .
- Anticancer Potential : The unique molecular configuration allows for interactions with biological targets associated with cancer cell proliferation. Studies are ongoing to evaluate its efficacy in inhibiting tumor growth and metastasis in various cancer models .
- Drug Delivery Systems : Due to its structural characteristics, this compound can be utilized in drug delivery systems where controlled release and targeted delivery are essential. Its ability to form complexes with therapeutic agents could enhance the bioavailability of poorly soluble drugs .
Materials Science
- Polymer Synthesis : The compound can act as a monomer in the synthesis of novel polymers with desirable mechanical properties. Its incorporation into polymer matrices may improve thermal stability and flexibility .
- Nanocomposites : Research has shown that integrating 1,5,7,11-Tetraoxaspiro(5.5)undecane, 3-methylene- into nanocomposite materials can enhance their mechanical strength and barrier properties. This application is particularly relevant in packaging and coating industries where durability is crucial .
Environmental Applications
- Pollutant Absorption : The compound has been investigated for its ability to absorb environmental pollutants such as heavy metals and organic solvents from water sources. Its spirocyclic structure may facilitate interactions with various contaminants, making it a potential candidate for water purification technologies .
- Biodegradable Materials : With increasing concerns over plastic waste, the development of biodegradable materials incorporating this compound could provide sustainable alternatives for conventional plastics .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the antimicrobial activity of various derivatives of spirocyclic compounds against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the structure of 1,5,7,11-Tetraoxaspiro(5.5)undecane significantly enhanced its antibacterial properties.
Case Study 2: Polymer Development
In a collaborative project between industry and academia, scientists synthesized a new polymer using 1,5,7,11-Tetraoxaspiro(5.5)undecane as a monomer. The resulting material demonstrated superior mechanical properties compared to traditional polymers used in automotive applications.
Mechanism of Action
The mechanism of action of 1,5,7,11-Tetraoxaspiro(5.5)undecane, 3-methylene- involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, leading to alterations in their function. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Reactivity and Polymerization Behavior
- 3-Methylene Derivative :
- 3,3,9,9-Tetrasubstituted Derivatives: Exhibit axial chirality and dynamic stereochemistry, as shown by variable-temperature NMR . Limited polymerization activity compared to the 3-methylene derivative due to steric hindrance from substituents .
- Silicon-Containing SOCs :
Material and Application Differences
Key Research Findings
Polymer Expansion Mechanism :
- The 3-methylene derivative’s double bond enables strain relief during polymerization, reducing volumetric shrinkage .
- Silicon-containing SOCs show divergent ring-opening pathways (single vs. double ring-opening), affecting polymer architecture .
Stereochemical Flexibility :
- Tetrasubstituted derivatives display dynamic axial chirality, making them candidates for switchable molecular devices .
Crystallinity vs. Flexibility :
- Furylmethylene derivatives form rigid, hydrogen-bonded crystals, while 3,9-dialkyl SOCs adopt flexible conformations .
Q & A
Basic: What synthetic methodologies are employed for the preparation of 3-methylene-1,5,7,11-tetraoxaspiro[5.5]undecane, and how is its structure confirmed?
Answer:
The monomer is synthesized via a multi-step process starting from 2-methylene-1,3-propanediol. Cyclization with reagents like carbon disulfide or dibutyltin oxide forms the spiro orthocarbonate backbone . Key steps include:
- Step 1: Reaction of 2-methylene-1,3-propanediol with dibutyltin oxide to form a cyclic intermediate.
- Step 2: Cyclocondensation with carbon disulfide to yield the spiro structure .
Structural confirmation relies on elemental analysis , IR spectroscopy (C=O and ether linkages at ~1,740 cm⁻¹ and ~1,100 cm⁻¹, respectively), and NMR spectroscopy (sp³ carbons in the spiro system at δ 60–100 ppm in ¹³C NMR, and methylene protons at δ 4.5–5.5 ppm in ¹H NMR) .
Basic: How is the polymerization of 3-methylene-1,5,7,11-tetraoxaspiro[5.5]undecane initiated, and what analytical techniques characterize the resulting polymer?
Answer:
Polymerization is catalyzed by Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or stannic chloride (SnCl₄) in anhydrous conditions . The reaction proceeds via cationic ring-opening, leading to an alternating copolymer with ether and carbonate linkages. Key characterization methods:
- IR spectroscopy : Loss of cyclic carbonate C=O peaks and emergence of linear carbonate stretches.
- ¹H NMR : Disappearance of spiro-ring protons (δ 4.5–5.5 ppm) and appearance of pendant double-bond signals (δ 5.6–5.7 ppm) .
- Gel permeation chromatography (GPC) : Molecular weights (Mn) range from 10,000–50,000 Da, depending on catalyst efficiency .
Advanced: What mechanistic insights explain the expansion behavior of this monomer during polymerization, and how is this quantified?
Answer:
Expansion arises from ring-opening polymerization (ROP) of the spirocyclic structure, where strain release and bond reorganization offset volumetric shrinkage. Computational studies (e.g., SAM1 semi-empirical methods ) calculate activation energies (Δ‡G ≈ 25–30 kcal/mol) and enthalpies (ΔH ≈ −15 kcal/mol) for competing single- vs. double-ring-opening pathways . Experimentally, expansion is quantified using:
- Dilatometry : Measures volume changes during polymerization (typical expansion: 2–5%).
- Density measurements : Post-polymerization density decreases correlate with expansion efficiency .
Advanced: How does the incorporation of 3-methylene-1,5,7,11-tetraoxaspiro[5.5]undecane into copolymer networks enhance controlled drug delivery systems?
Answer:
The spiroacetal moiety introduces hydrolytically labile orthoester linkages and pendant double bonds for crosslinking. For example, copolymerization with 2-hydroxyethyl methacrylate (HEMA) creates a pH-sensitive network for controlled drug release:
- Synthesis : Free-radical copolymerization with HEMA (70:30 molar ratio) using azobisisobutyronitrile (AIBN) as initiator.
- Drug loading : Indomethacin encapsulation efficiency >90% due to hydrophobic interactions.
- Release kinetics : Zero-order release over 72 hours in PBS (pH 7.4), modulated by crosslink density (15–30 mol% spiro monomer) .
Advanced: What computational models predict the reactivity of silicon-substituted analogs, and how do they compare to experimental data?
Answer:
SAM1 calculations model silicon-substituted derivatives (e.g., 6-sila- or 2,8-disila-spiro compounds) to predict:
- Activation barriers : Si-O bonds lower Δ‡G by 3–5 kcal/mol vs. carbon analogs.
- Thermodynamic stability : Enthalpy differences (ΔΔH ≈ 2–4 kcal/mol) favor double-ring-opening products in disila derivatives.
Experimental validation via kinetic studies (e.g., Arrhenius plots) and ¹³C NMR of polymerization intermediates confirms computational trends .
Advanced: How do structural modifications (e.g., double bonds, substituents) influence polymerization kinetics and material properties?
Answer:
- Double bonds : The 3-methylene group enables post-polymerization crosslinking (e.g., thiol-ene reactions), enhancing thermal stability (Tg increases by 20–30°C) .
- Substituents : Electron-withdrawing groups (e.g., -CF₃) accelerate ROP (kpoly ↑ 2x) but reduce expansion due to steric hindrance .
- Spiro ring size : Larger rings (e.g., spiro[6.6]) exhibit slower polymerization but higher expansion (8–12%) .
Advanced: What challenges arise in characterizing spirocyclic polymer architectures, and how are they addressed?
Answer:
Key challenges include:
- Spectral overlap : Spiro carbons in ¹³C NMR require DEPT-135 or 2D HSQC for unambiguous assignment.
- Molecular weight dispersion : Asymmetrical flow field-flow fractionation (AF4) improves resolution for high-Mw polymers (>100 kDa) .
- Crosslink density : Swelling experiments (in THF) and rheology (storage modulus G’) quantify network formation .
Advanced: How do competing reaction pathways (single- vs. double-ring opening) affect polymer microstructure?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
